1h-Indol-3-ol,1-acetyl-5-(phenylmethoxy)-
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Overview
Description
1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The acetylation at the 1-position can be achieved using acetic anhydride in the presence of a base such as pyridine . The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions
1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Phenylmethanol, acetic anhydride, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A plant growth hormone with similar indole structure but different functional groups.
5-Bromoindoxyl acetate: Another indole derivative with a bromine atom at the 5-position.
Uniqueness
1H-Indol-3-ol,1-acetyl-5-(phenylmethoxy)- is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
109448-27-3 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(3-hydroxy-5-phenylmethoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-10-17(20)15-9-14(7-8-16(15)18)21-11-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3 |
InChI Key |
GANRJEYGYLUKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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